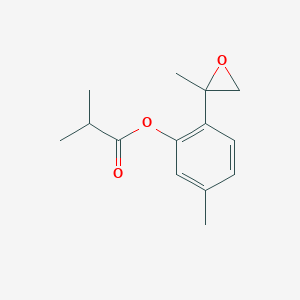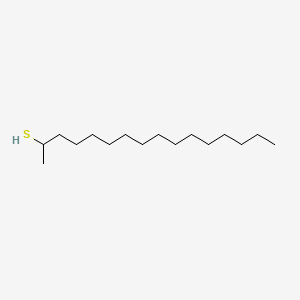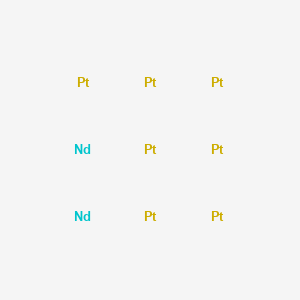
Neodymium--platinum (2/7)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium-platinum (2/7) is a compound formed by the combination of neodymium and platinum in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of neodymium-platinum (2/7) typically involves the reaction of neodymium and platinum precursors under controlled conditions. One common method is the co-precipitation technique, where neodymium and platinum salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
Industrial production of neodymium-platinum (2/7) may involve high-temperature solid-state reactions or chemical vapor deposition techniques. These methods ensure the formation of a pure and homogeneous compound, which is essential for its applications in advanced technologies.
Analyse Des Réactions Chimiques
Types of Reactions
Neodymium-platinum (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Neodymium-platinum (2/7) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Substitution reactions may involve the replacement of neodymium or platinum atoms with other elements or compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of neodymium oxide and platinum oxide, while reduction may yield metallic neodymium and platinum.
Applications De Recherche Scientifique
Neodymium-platinum (2/7) has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is being conducted on its potential use in biological systems, particularly in the development of new diagnostic and therapeutic agents.
Medicine: Neodymium-platinum (2/7) is being explored for its potential use in cancer treatment, particularly in targeted drug delivery systems.
Industry: The compound is used in the production of advanced materials, including high-performance magnets and electronic components.
Mécanisme D'action
The mechanism of action of neodymium-platinum (2/7) involves its interaction with specific molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. In biological systems, it may interact with cellular components, leading to specific therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Neodymium oxide (Nd2O3)
- Platinum oxide (PtO2)
- Neodymium chloride (NdCl3)
- Platinum chloride (PtCl2)
Uniqueness
Neodymium-platinum (2/7) is unique due to its specific stoichiometric ratio and the synergistic properties of neodymium and platinum
Propriétés
Numéro CAS |
66273-44-7 |
|---|---|
Formule moléculaire |
Nd2Pt7 |
Poids moléculaire |
1654.1 g/mol |
Nom IUPAC |
neodymium;platinum |
InChI |
InChI=1S/2Nd.7Pt |
Clé InChI |
ZUTIQXFXDUNNHF-UHFFFAOYSA-N |
SMILES canonique |
[Nd].[Nd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


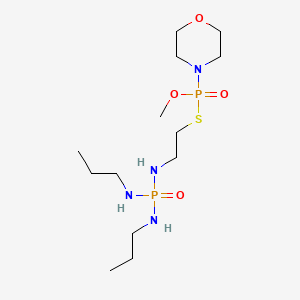
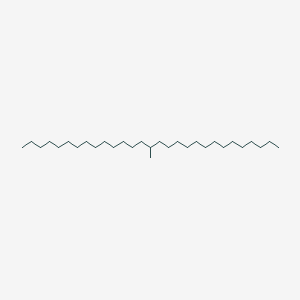
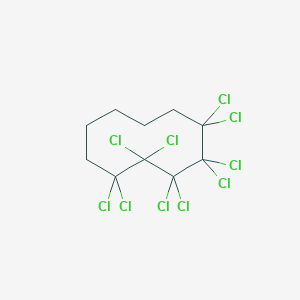

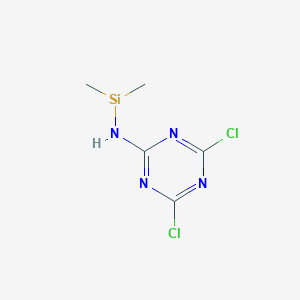

![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
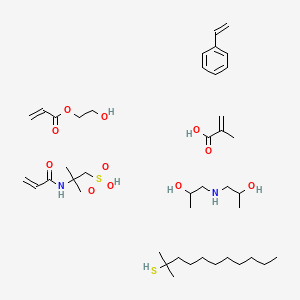
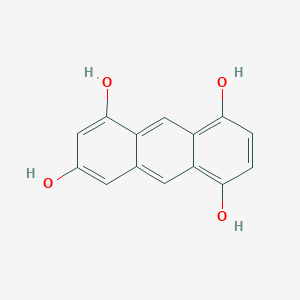
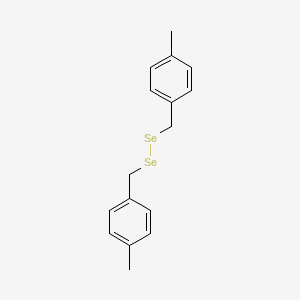
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
